3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione
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Overview
Description
3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione is an organic compound characterized by the presence of two 4-methylphenylthio groups attached to a dihydrofuran-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione typically involves the reaction of 4-methylthiophenol with maleic anhydride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylphenylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have been studied for their biological activities.
2,5-Dihydrothiophene-1,1-dioxide: Another sulfur-containing compound with a similar core structure but different substituents.
Uniqueness
3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione is unique due to the presence of two 4-methylphenylthio groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C18H14O3S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,4-bis[(4-methylphenyl)sulfanyl]furan-2,5-dione |
InChI |
InChI=1S/C18H14O3S2/c1-11-3-7-13(8-4-11)22-15-16(18(20)21-17(15)19)23-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
IEEAUIGZDLBHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)OC2=O)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
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